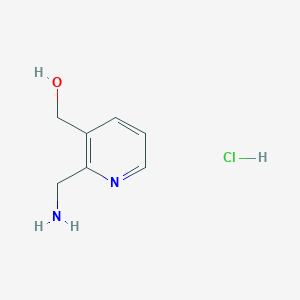
(2-(Aminomethyl)pyridin-3-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Aminomethyl)pyridin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Aminomethyl)pyridin-3-yl)methanol hydrochloride typically involves the reaction of 2-chloronicotinic acid with methylamine hydrochloride, potassium carbonate, and cuprous bromide in a dimethylformamide (DMF) solvent at 100°C. This reaction produces 2-methylamino-3-pyridinecarboxylic acid, which is then reduced with lithium aluminium hydride to obtain the target product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(Aminomethyl)pyridin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, acetic anhydride for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
(2-(Aminomethyl)pyridin-3-yl)methanol hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of (2-(Aminomethyl)pyridin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-(Methylamino)pyridin-3-yl)methanol: Similar in structure but with a methyl group instead of an amino group.
(2-(Aminomethyl)pyridin-3-yl)methanol dihydrochloride: A dihydrochloride salt form of the compound.
Pyridinium salts: Structurally diverse compounds with similar pyridine-based scaffolds
Uniqueness
(2-(Aminomethyl)pyridin-3-yl)methanol hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H11ClN2O |
|---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
[2-(aminomethyl)pyridin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-7-6(5-10)2-1-3-9-7;/h1-3,10H,4-5,8H2;1H |
InChI Key |
YKAVPWVPYHMFRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CN)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13663973.png)
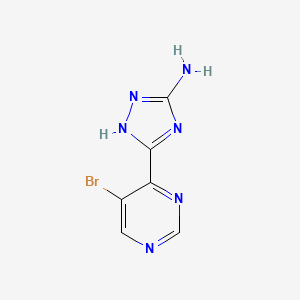
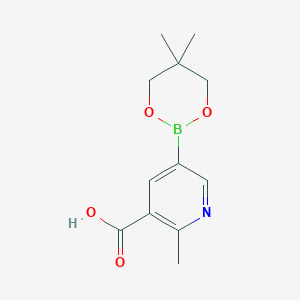
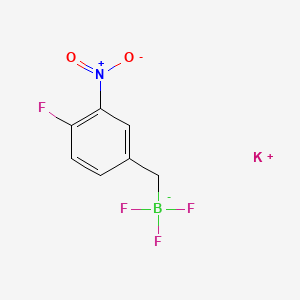

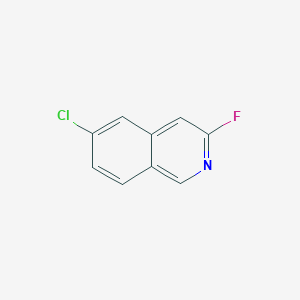
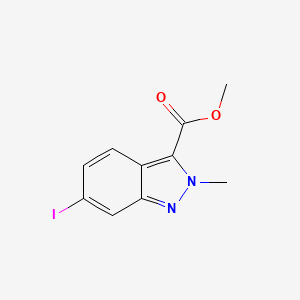
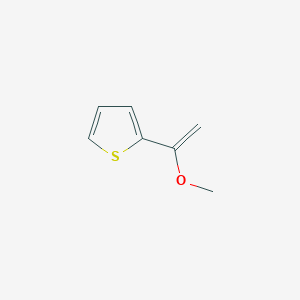

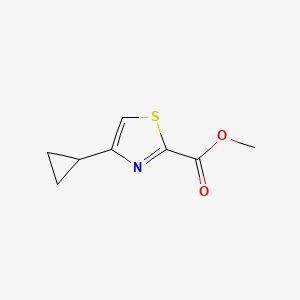
![1'-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13664027.png)
![5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid](/img/structure/B13664041.png)
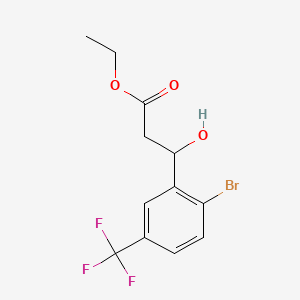
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)
